3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Overview
Description
“3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H7F3O3S2 . It appears as a clear colorless to light brown liquid .
Synthesis Analysis
The synthesis of this compound involves the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes. This process yields 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates efficiently and highly regioselectively .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: FC(F)(F)S(=O)(=O)OC1=CCSCC1 . The InChI key for this compound is ZMDCEXLCDOPKGH-UHFFFAOYSA-N .Chemical Reactions Analysis
The dihydropyran formed in the synthesis process can be transformed into different 4-alkyl and aryl substituted products using Suzuki, Heck, Stille, and Sonogashira coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.2 g/mol . It has a topological polar surface area of 77 Ų and a complexity of 325 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Organic Synthesis
“3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is an organic compound that is used in various condensation reactions . It is a part of the Thermo Scientific Chemicals product portfolio .
Preparation of Dipeptides
This compound has been utilized in the preparation of dipeptides . Dipeptides are a type of peptide that consists of two amino acids. They have various applications in biological research and drug development.
Preparation of Spiroimidazolones
Spiroimidazolones are another class of compounds that can be synthesized using "3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate" . These compounds have potential applications in medicinal chemistry due to their unique structural features.
Preparation of Tetrahydrocarbazoles
Tetrahydrocarbazoles can also be prepared using this compound . These compounds are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation of α-Hydroxy Esters
“3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is used in the preparation of α-hydroxy esters . These compounds are important in organic synthesis and medicinal chemistry.
Potential Therapeutic Applications
The in silico screening of compounds synthesized using “3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” revealed their high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that this compound could be used to develop new therapeutic agents for these conditions.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds
Mode of Action
It has been used in the triflic acid mediated prins cyclization of homopropargylic alcohols with aldehydes . This reaction is efficient and highly regioselective .
Biochemical Pathways
It’s known that the compound is used in organic synthesis , but the downstream effects of these reactions on biochemical pathways require further investigation.
Result of Action
It’s known that the compound is used in the synthesis of various organic compounds
Action Environment
The action of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a freezer, under -20°C , indicating that temperature can affect its stability. Additionally, it’s recommended to handle the compound in an inert atmosphere , suggesting that exposure to oxygen or other reactive gases could potentially affect its reactivity or stability.
properties
IUPAC Name |
3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S2/c7-6(8,9)14(10,11)12-5-1-3-13-4-2-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCEXLCDOPKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627064 | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181180-42-7 | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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